molecular formula C4H6N4O B565727 5,6-Diamino-4-hydroxypyrimidine-13C,15N CAS No. 1246820-56-3

5,6-Diamino-4-hydroxypyrimidine-13C,15N

Cat. No.: B565727
CAS No.: 1246820-56-3
M. Wt: 128.104
InChI Key: PWRHKLKFADDKHS-ZIEKVONGSA-N
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Description

5,6-Diamino-4-hydroxypyrimidine-13C,15N: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The stable isotopes carbon-13 (13C) and nitrogen-15 (15N) are incorporated into the molecule, making it useful for tracing and studying biochemical pathways and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-4-hydroxypyrimidine-13C,15N typically involves the incorporation of the stable isotopes into the pyrimidine ring. One common method is the reaction of 4,6-dichloropyrimidine with ammonia, followed by the introduction of the isotopes through a series of chemical reactions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the compound, which is essential for its use in research and analytical applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-4-hydroxypyrimidine-13C,15N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: The amino and hydroxyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

5,6-Diamino-4-hydroxypyrimidine-13C,15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Diamino-4-hydroxypyrimidine-13C,15N involves its incorporation into biochemical pathways where it acts as a tracer. The stable isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diamino-4-hydroxypyrimidine: The non-labeled version of the compound.

    4,5-Diamino-6-hydroxypyrimidine: A similar compound with different positioning of the amino and hydroxyl groups.

Uniqueness

The incorporation of stable isotopes 13C and 15N makes 5,6-Diamino-4-hydroxypyrimidine-13C,15N unique. These isotopes provide a distinct advantage in research applications, allowing for precise tracking and analysis of biochemical processes that are not possible with non-labeled compounds.

Properties

IUPAC Name

4-amino-5-(15N)azanyl-(413C)1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9)/i3+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRHKLKFADDKHS-ZIEKVONGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C](=C(C(=O)N1)[15NH2])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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